molecular formula C18H11N3S2 B3487032 2-(1,3-benzothiazol-2-ylthio)-3-(1H-indol-3-yl)acrylonitrile

2-(1,3-benzothiazol-2-ylthio)-3-(1H-indol-3-yl)acrylonitrile

Cat. No.: B3487032
M. Wt: 333.4 g/mol
InChI Key: AQERFYGXJUIEPK-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylthio)-3-(1H-indol-3-yl)acrylonitrile is a heterocyclic compound with the empirical formula C6H4N2S . It belongs to the class of benzothiadiazole derivatives . The molecular weight of this compound is approximately 136.17 g/mol .


Molecular Structure Analysis

The molecular structure of This compound consists of a benzothiazole ring fused with an indole ring. The acrylonitrile group is attached to the benzothiazole moiety. The compound exhibits aromaticity and contains sulfur and nitrogen heteroatoms .


Physical and Chemical Properties Analysis

  • Melting Point : Approximately 42-44°C .
  • Boiling Point : Notably, the compound has a boiling point of 206°C .
  • Crystalline Form : The compound forms crystals .

Safety and Hazards

  • Personal Protective Equipment : Recommended use of dust mask type N95 , eyeshields , and gloves .

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(1H-indol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3S2/c19-10-13(9-12-11-20-15-6-2-1-5-14(12)15)22-18-21-16-7-3-4-8-17(16)23-18/h1-9,11,20H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQERFYGXJUIEPK-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylthio)-3-(1H-indol-3-yl)acrylonitrile
Reactant of Route 2
2-(1,3-benzothiazol-2-ylthio)-3-(1H-indol-3-yl)acrylonitrile
Reactant of Route 3
2-(1,3-benzothiazol-2-ylthio)-3-(1H-indol-3-yl)acrylonitrile

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